![molecular formula C24H16FN5OS B2418260 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797160-84-9](/img/structure/B2418260.png)
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring and a triazole ring. Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Triazoles, on the other hand, are a type of heterocyclic compound that contain a five-membered ring with three nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and triazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiazoles and triazoles can participate in a variety of reactions, including substitutions, additions, and redox reactions .Scientific Research Applications
Antibacterial Activity
Thiazoles have been extensively studied for their antibacterial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacterial strains such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus . Investigating its mechanism of action and potential as a novel antibiotic could be a valuable avenue for further research.
Antifungal Potential
Thiazoles also exhibit antifungal activity. Testing this compound against fungal pathogens like Candida albicans and Aspergillus niger could provide insights into its efficacy as an antifungal agent. Understanding its mode of action and potential synergies with existing antifungal drugs would be beneficial .
Antitumor and Anticancer Applications
The thiazole-triazole hybrid structure might have antitumor and anticancer potential. Researchers have observed similar motifs in clinically used anticancer drugs like dabrafenib, dasatinib, and ixabepilone . Exploring its effects on cancer cell lines, tumor growth inhibition, and potential molecular targets could be enlightening.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When these molecules enter physiological systems, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
They can activate or inhibit these pathways, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structure and functional groups .
Result of Action
Thiazole compounds are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The exact effects can vary depending on the specific targets and pathways that the compound interacts with.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5OS/c25-19-12-6-4-10-17(19)24-28-22(15-32-24)18-11-5-7-13-20(18)27-23(31)21-14-26-30(29-21)16-8-2-1-3-9-16/h1-15H,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAYFMVALCJCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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